Thrombin Receptor Activator for Peptide
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Overview
Description
Thrombin Receptor Activator for Peptide, also known as Thrombin Receptor Activator Peptide 6, is a hexapeptide with the sequence Ser-Phe-Leu-Leu-Arg-Asn. This peptide corresponds to amino acids 42-47 of the protease-activated receptor-1 (PAR-1) generated upon thrombin cleavage. It acts as a tethered peptide ligand and is known to activate PAR-1 independently of receptor cleavage .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thrombin Receptor Activator for Peptide involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. Purification is typically achieved through high-performance liquid chromatography (HPLC) to ensure high purity .
Chemical Reactions Analysis
Types of Reactions: Thrombin Receptor Activator for Peptide undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue if present.
Reduction: Disulfide bonds, if any, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents such as HBTU or HATU.
Major Products Formed: The major products formed from these reactions include oxidized or reduced forms of the peptide and various analogs with substituted amino acids .
Scientific Research Applications
Thrombin Receptor Activator for Peptide has a wide range of scientific research applications:
Chemistry: Used to study the activation and function of protease-activated receptors.
Biology: Investigates the role of PAR-1 in various cellular processes, including platelet aggregation and inflammation.
Medicine: Explores potential therapeutic applications in cardiovascular diseases and cancer.
Industry: Utilized in the development of diagnostic assays and therapeutic agents.
Mechanism of Action
Thrombin Receptor Activator for Peptide exerts its effects by binding to and activating protease-activated receptor-1 (PAR-1). Upon binding, the peptide mimics the natural activation mechanism of PAR-1, leading to the activation of intracellular signaling pathways. This activation results in various cellular responses, including platelet aggregation, inflammation, and cell proliferation .
Comparison with Similar Compounds
Thrombin Receptor Activator Peptide 4: Another peptide that activates PAR-1 but with a different sequence.
Thrombin Receptor Activator Peptide 3: Similar in function but with variations in amino acid composition.
Uniqueness: Thrombin Receptor Activator for Peptide is unique due to its specific sequence (Ser-Phe-Leu-Leu-Arg-Asn) and its ability to activate PAR-1 independently of receptor cleavage. This property makes it a valuable tool for studying PAR-1 function and developing therapeutic agents targeting this receptor .
Properties
Molecular Formula |
C32H51F3N8O9 |
---|---|
Molecular Weight |
748.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C30H50N8O7.C2HF3O2/c1-17(2)13-22(26(41)35-21(29(44)45)11-8-12-34-30(32)33)37-27(42)23(14-18(3)4)38-28(43)24(36-25(40)20(31)16-39)15-19-9-6-5-7-10-19;3-2(4,5)1(6)7/h5-7,9-10,17-18,20-24,39H,8,11-16,31H2,1-4H3,(H,35,41)(H,36,40)(H,37,42)(H,38,43)(H,44,45)(H4,32,33,34);(H,6,7)/t20-,21-,22-,23-,24-;/m0./s1 |
InChI Key |
FMFAHPNVLYCEGI-VHIJBDTGSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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